An In-depth Technical Guide to the Chemical Properties of N-(4-methylpyridin-2-yl)-3-oxobutanamide
An In-depth Technical Guide to the Chemical Properties of N-(4-methylpyridin-2-yl)-3-oxobutanamide
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(4-methylpyridin-2-yl)-3-oxobutanamide, a pyridinyl-substituted β-ketoamide of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its synthesis, structural characteristics, spectroscopic profile, and potential biological relevance, offering field-proven insights and detailed experimental protocols.
Molecular Identity and Physicochemical Properties
N-(4-methylpyridin-2-yl)-3-oxobutanamide is a molecule integrating a pyridine ring, a common pharmacophore, with a reactive β-ketoamide functionality. This unique combination suggests its potential as a versatile scaffold in the design of novel therapeutic agents.
Table 1: Chemical Identifiers and Physicochemical Properties of N-(4-methylpyridin-2-yl)-3-oxobutanamide
| Property | Value | Source |
| IUPAC Name | N-(4-methylpyridin-2-yl)-3-oxobutanamide | --- |
| CAS Number | 16867-45-1 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Solubility | Soluble in acetone and dichloromethane | [2] |
| Predicted logP | 0.7 - 1.5 | Inferred from related structures |
| Predicted pKa | ~4-5 (pyridinium ion), ~10-11 (amide N-H) | Inferred from related structures |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
The solubility in polar aprotic solvents like acetone and dichloromethane is indicative of a molecule with moderate polarity, consistent with its structure containing both hydrogen bond donors and acceptors, as well as hydrophobic regions.[2] The predicted lipophilicity (logP) and ionization constants (pKa) are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Purification
The synthesis of N-(4-methylpyridin-2-yl)-3-oxobutanamide is most effectively achieved through the acetoacetylation of 2-amino-4-methylpyridine. A plausible and efficient method involves the direct condensation with a suitable acetoacetylating agent like ethyl acetoacetate.
Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution, where the exocyclic amino group of 2-amino-4-methylpyridine attacks the electrophilic carbonyl carbon of the ester in ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.
Caption: Synthetic route to N-(4-methylpyridin-2-yl)-3-oxobutanamide.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of related N-pyridyl-3-oxobutanamides.[3]
Materials:
-
2-Amino-4-methylpyridine
-
Ethyl acetoacetate
-
Toluene (optional, as solvent)
-
Sodium hydroxide (catalytic amount, optional)
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylpyridine (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction can be performed neat or in a high-boiling solvent like toluene.
-
Add a catalytic amount of sodium hydroxide if desired to facilitate the reaction.
-
Heat the mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If toluene was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot diethyl ether and allow it to cool slowly. The product should precipitate.
-
Alternatively, for non-crystalline products, purification can be achieved by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the purified product, dry it under vacuum, and characterize it by spectroscopic methods.
Structural Characteristics and Spectroscopic Analysis
A key structural feature of N-(4-methylpyridin-2-yl)-3-oxobutanamide is its potential for keto-enol tautomerism, a phenomenon common in β-dicarbonyl compounds.[4][5][6] This equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.
Caption: Keto-enol tautomerism in N-(4-methylpyridin-2-yl)-3-oxobutanamide.
The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity and pH.
Predicted Spectroscopic Data
-
¹H NMR:
-
Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).
-
Methyl Protons (Pyridyl): A singlet around δ 2.2-2.5 ppm.
-
Methylene Protons (-CH₂-): A singlet around δ 3.5-3.8 ppm in the keto form, which would be absent in the enol form.
-
Methyl Protons (Acetyl): A singlet around δ 2.1-2.3 ppm in the keto form.
-
Vinyl Proton (=CH-): A singlet around δ 5.0-5.5 ppm in the enol form.
-
Enol Hydroxyl Proton (-OH): A broad singlet at lower field in the enol form.
-
Amide Proton (-NH-): A broad singlet at lower field.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Resonances in the downfield region (δ 160-205 ppm). The ketone carbonyl will be more downfield than the amide carbonyl.
-
Pyridyl Carbons: Signals in the aromatic region (δ 110-160 ppm).
-
Methyl Carbon (Pyridyl): A signal around δ 20-25 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm in the keto form.
-
Methyl Carbon (Acetyl): A signal around δ 30 ppm in the keto form.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption around 3200-3400 cm⁻¹.
-
C=O Stretches: Two distinct sharp absorptions in the range of 1650-1750 cm⁻¹ corresponding to the ketone and amide carbonyls.
-
C=C Stretch (Aromatic): Absorptions around 1400-1600 cm⁻¹.
-
-
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): Expected at m/z = 192.21.
-
Key Fragmentation Patterns: Fragmentation is likely to occur at the amide bond and adjacent to the carbonyl groups.
-
Potential Biological Activity and Toxicological Profile
The N-aryl-3-oxobutanamide scaffold has been investigated for various biological activities. While specific data for N-(4-methylpyridin-2-yl)-3-oxobutanamide is not available, related compounds have demonstrated potential as antibacterial and anticancer agents. The pyridine moiety is a well-known pharmacophore present in numerous approved drugs, suggesting that this compound could be a valuable starting point for medicinal chemistry programs.
General Protocols for Biological Evaluation
Antibacterial Susceptibility Testing (Broth Microdilution Method): This method is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: Culture bacterial strains in an appropriate medium to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Safety and Handling
No specific safety data sheet (SDS) is available for N-(4-methylpyridin-2-yl)-3-oxobutanamide. However, based on the starting material, 2-amino-4-methylpyridine, and the general reactivity of β-ketoamides, the following precautions are recommended[7][8][9][10][11]:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse with plenty of water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek medical attention.
-
Conclusion
N-(4-methylpyridin-2-yl)-3-oxobutanamide is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for derivatization to explore structure-activity relationships. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides a solid foundation of its known and predicted properties, along with established protocols for its synthesis and biological evaluation. Further research into its biological activities and toxicological profile is warranted to fully elucidate its therapeutic potential.
References
- 2-Amino-4-methylpyridine Safety Data Sheet. (n.d.).
- 4-methylpyridine Safety Data Sheet. (n.d.).
- N,N-dimethylpyridin-4-amine Safety D
-
N-methyl-gamma-oxo-3-pyridinebutanamide. PubChem. Retrieved from [Link]
- Oxamide Safety D
- 2-Amino-4-methylpyridine Safety D
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Keto-enol tautomerism in the development of new drugs. (2023). Frontiers in Chemistry. Retrieved from [Link]
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Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. (2003). ResearchGate. Retrieved from [Link]
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N-{(2r)-1-[(4s)-4-(4-Chlorophenyl)-4-Hydroxy-3,3-Dimethylpiperidin-1-Yl]-3-Methyl-1-Oxobutan-2-Yl}-3-Hydroxy-3-Methylbutanamide. PubChem. Retrieved from [Link]
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N-(4-methylpyridin-2-yl)-3-oxobutanamide. (n.d.). Chemsigma. Retrieved from [Link]
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2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide. PubChem. Retrieved from [Link]
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Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. (2009). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006). ResearchGate. Retrieved from [Link]
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Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved from [Link]
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